molecular formula C10H5Cl2NO B1600441 2,7-dichloroquinoline-3-carbaldehyde CAS No. 73568-33-9

2,7-dichloroquinoline-3-carbaldehyde

Cat. No.: B1600441
CAS No.: 73568-33-9
M. Wt: 226.06 g/mol
InChI Key: JQJASWYVVSAOBN-UHFFFAOYSA-N
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Description

2,7-Dichloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions and an aldehyde group at the 3rd position on the quinoline ring

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents.

    Reduction: Reduction of the aldehyde group to alcohols.

    Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

    Oxidation: 2,7-dichloroquinoline-3-carboxylic acid.

    Reduction: 2,7-dichloroquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Dichloroquinoline-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 2,7-dichloroquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication and cell division. In cancer research, it may act by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2,6-Dichloroquinoline-3-carbaldehyde
  • 2,8-Dichloroquinoline-3-carbaldehyde

Comparison: 2,7-Dichloroquinoline-3-carbaldehyde is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2,7-dichloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJASWYVVSAOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456648
Record name 2,7-Dichloroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-33-9
Record name 2,7-Dichloroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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